molecular formula C21H24N4O6S B11023771 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide

Cat. No.: B11023771
M. Wt: 460.5 g/mol
InChI Key: COXJUHGEQTUQRW-UHFFFAOYSA-N
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Description

3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy groups and a sulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation of the quinazoline core is achieved using methanol and a suitable catalyst, such as sulfuric acid, under reflux conditions.

    Attachment of the Sulfonamide Moiety: The sulfonamide group is introduced by reacting the quinazoline derivative with 4-aminobenzenesulfonamide in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Final Coupling: The final step involves coupling the intermediate with 2-bromoethylamine hydrobromide to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinazoline derivatives.

    Substitution: Various sulfonamide derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, which are crucial in cell signaling pathways.

Medicine

The compound is being investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for the development of drugs targeting diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Oxoquinazoline Derivatives: Compounds like 4-oxoquinazoline-2-carboxylic acid share a similar core structure but differ in their substituents.

    Sulfonamide Derivatives: Compounds such as sulfanilamide have a similar sulfonamide moiety but lack the quinazoline core.

Uniqueness

What sets 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide apart is its combination of both the quinazoline and sulfonamide functionalities. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C21H24N4O6S

Molecular Weight

460.5 g/mol

IUPAC Name

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide

InChI

InChI=1S/C21H24N4O6S/c1-30-18-11-16-17(12-19(18)31-2)24-13-25(21(16)27)10-8-20(26)23-9-7-14-3-5-15(6-4-14)32(22,28)29/h3-6,11-13H,7-10H2,1-2H3,(H,23,26)(H2,22,28,29)

InChI Key

COXJUHGEQTUQRW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)OC

Origin of Product

United States

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